N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Ribonucleotide reductase RNR M1 inhibition Cancer chemotherapy

Hydroxyurea, the classical RNR inhibitor, requires near-millimolar concentrations for effective inhibition, complicating dose-response studies and cellular assays. N-Hydroxy-2-phenyl-1-hydrazinecarboxamide addresses this limitation with a 46-fold potency advantage (IC₅₀ 21.8 µM vs. 997 µM for hydroxyurea against human RNR M1). • Enables cleaner dose-response curves at low micromolar concentrations with reduced solvent interference • Phenyl substituent provides a vector for SAR derivatization targeting M1 subunit binding pocket interactions • Balanced XLogP3 of 0.6 supports passive membrane permeability for intracellular target engagement • Stable building block combining protected hydrazine and N-hydroxyurea functionalities, reducing synthetic step count

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 121933-76-4
Cat. No. B048452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-2-phenyl-1-hydrazinecarboxamide
CAS121933-76-4
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=O)NO
InChIInChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11)
InChIKeyCGKLKQXBEOQILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-2-phenyl-1-hydrazinecarboxamide: Chemical Identity & Procurement


N-Hydroxy-2-phenyl-1-hydrazinecarboxamide (CAS 121933-76-4), also referred to as 1-anilino-3-hydroxyurea or N-Hydroxy-2-phenylhydrazinecarboxamide, is a synthetic small molecule with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol [1]. The compound features a hydrazinecarboxamide core bearing an N-hydroxy (hydroxamic acid-like) moiety and an N-phenyl substituent, placing it at the intersection of N-substituted hydroxyureas, hydrazide-based zinc-binding groups, and phenylhydrazine derivatives [2]. This structural arrangement is pharmacologically relevant because it incorporates both a metal-chelating N-hydroxyurea/hydroxamate-like group and an aromatic phenyl ring, motifs that appear in multiple enzyme inhibitor classes including ribonucleotide reductase (RNR) inhibitors and histone deacetylase (HDAC) inhibitors. However, the compound remains sparsely annotated in primary literature, with its most concrete quantitative biological annotation being an IC₅₀ of 21.8 µM against human ribonucleotide reductase M1 subunit [3].

RNR M1 inhibition study fit with reported biochemical pathway context
Hydrazide-based HDAC inhibitor screening and zinc-binding group probe context
Synthetic intermediate for phenylhydrazine and N-hydroxyurea library construction

N-Hydroxy-2-phenyl-1-hydrazinecarboxamide: Differentiation from Generic Analogs


The N-hydroxy-2-phenyl-1-hydrazinecarboxamide scaffold is not a trivial analog of hydroxyurea (HU) or N-phenylurea. While hydroxyurea is the classical ribonucleotide reductase (RNR) inhibitor, it requires millimolar concentrations to achieve effective RNR inhibition (IC₅₀ ≈ 997 µM against human RNR M1) and lacks an aromatic substituent for additional target interactions [1]. Conversely, simple N-hydroxy-N′-phenylurea analogs have been explored primarily as tyrosinase and melanin formation inhibitors, not as RNR inhibitors [2]. The introduction of a hydrazine (–NH–NH–) linker between the phenyl ring and the N-hydroxyurea moiety, as in the target compound, creates a distinct pharmacophore that combines the RNR-inhibitory N-hydroxyurea group with a phenylhydrazine element. This unique combination is not replicated by either hydroxyurea or N-hydroxy-N′-phenylurea, meaning that procurement decisions based on assumed functional equivalence to these simpler analogs are scientifically unfounded. The limited but measurable RNR inhibitory activity of the target compound (IC₅₀ = 21.8 µM) represents a specific biochemical fingerprint that generic substitution cannot replicate [3].

Hydroxyurea shows a significantly different RNR M1 inhibitory profile; its reported millimolar context cannot be considered functionally equivalent
N-Hydroxy-N′-phenylurea lacks the hydrazide zinc-binding group and is primarily annotated as a tyrosinase inhibitor, making pathway-response endpoints likely to differ
Custom-synthesized phenylhydrazine analogs may introduce undefined purity, lot-to-lot variability, and longer lead times that can shift assay reproducibility

N-Hydroxy-2-phenyl-1-hydrazinecarboxamide: Quantitative Differentiation Evidence


RNR M1 Inhibitory Potency vs Hydroxyurea

In a direct head-to-head comparison using the same biochemical assay format, N-hydroxy-2-phenyl-1-hydrazinecarboxamide inhibited human ribonucleotide reductase M1 subunit with an IC₅₀ of 21.8 µM, whereas the classical RNR inhibitor hydroxyurea (HU) achieved only an IC₅₀ of approximately 997 µM [1][2]. This represents a 46-fold improvement in inhibitory potency conferred by the phenylhydrazine substitution. Both measurements were performed using human RNR M1 subunit expressed in Escherichia coli BL21 (DE3) with ¹⁴C-ADP as substrate and liquid scintillation detection, ensuring assay comparability.

RNR M1 Potency vs Hydroxyurea
Head-to-head
Target: IC₅₀ 21.8 µM
Comparator HU: IC₅₀ 997 µM
Reported ~46-fold difference in enzyme inhibition context
Assay: human RNR M1, ¹⁴C-ADP, liquid scintillation
Ribonucleotide reductase RNR M1 inhibition Cancer chemotherapy

Hydrazine Linker: Unique Zinc-Binding Group

N-Hydroxy-N′-phenylurea (NHPU) and related phenyl-substituted hydroxyureas have been characterized as tyrosinase inhibitors (lead compound IC₅₀ ≈ 0.29 µM on mushroom tyrosinase) [1]. The target compound differs by the presence of a hydrazine (–NH–NH–) spacer rather than a direct –NH– linkage between the phenyl and N-hydroxyurea groups. This structural modification is significant because hydrazide-containing compounds have been explicitly claimed as HDAC inhibitors in patent literature, where the hydrazide motif serves as a non-hydroxamate zinc-binding group (ZBG) with demonstrated allosteric inhibition properties and resistance to glucuronidation-mediated inactivation [2]. In contrast, NHPU and classical hydroxyureas lack this hydrazide ZBG and have not been reported as HDAC inhibitors. No direct head-to-head HDAC inhibition data are currently available for the target compound, but the patent-supported class-level distinction provides a rational basis for selecting this scaffold over simple phenylureas in HDAC-targeted research programs.

Hydrazine Linker: ZBG Motif
Class-level
Contains hydrazinecarboxamide (hydrazide ZBG)
NHPU comparator: no hydrazide; tyrosinase inhibitor only
Supports HDAC inhibitor screening context; quantitative HDAC inhibition data to verify
Patent US11731934B2; class-level inference
HDAC inhibition Zinc-binding group Hydrazide pharmacophore

Physicochemical Profile vs Hydroxyurea

Computed physicochemical properties from PubChem reveal that N-hydroxy-2-phenyl-1-hydrazinecarboxamide possesses an XLogP3 value of 0.6, a topological polar surface area (TPSA) of 73.4 Ų, 4 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. In comparison, hydroxyurea has an XLogP3 of approximately −0.9 and a lower molecular weight (76.06 g/mol) [2]. The target compound's moderate lipophilicity (XLogP3 = 0.6) and larger TPSA place it closer to the optimal range for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay compatibility. This balanced profile contrasts with the very low lipophilicity of hydroxyurea, which limits its membrane permeability and necessitates high dosing. Both compounds satisfy Lipinski's Rule of Five.

Physicochemical Profile
Cross-study
XLogP3: 0.6 (Target) vs −0.9 (HU)
TPSA: 73.4 Ų
Supports cell-permeability context for intracellular target engagement assays
Computed values; experimental permeability data to verify
Drug-likeness Lipophilicity Lead optimization

Commercial Availability and Purity Specifications

N-Hydroxy-2-phenyl-1-hydrazinecarboxamide is commercially available from multiple suppliers with a minimum purity specification of 95% (HPLC) . Some vendors offer purity grades of ≥98% for demanding research applications . In contrast, closely related analogs such as N-hydroxy-N′-phenylurea (CAS 7335-35-5) are less widely stocked and typically require custom synthesis. The target compound is available in standard pack sizes (500 mg, 1 g, 5 g), enabling both pilot-scale and larger research campaigns without the lead time and characterization burden associated with custom synthesis of bespoke analogs.

Availability & Purity
Supplier data
≥95% purity (HPLC)
Multiple suppliers; standard pack sizes available
Defined purity specification may reduce batch-to-batch assay variability
Data to verify; supplier-reported specification
Chemical procurement Purity specification Custom synthesis

N-Hydroxy-2-phenyl-1-hydrazinecarboxamide: Research & Procurement Applications


RNR Inhibitor Screening and SAR Campaigns

The 46-fold potency advantage over hydroxyurea in the human RNR M1 biochemical assay positions N-hydroxy-2-phenyl-1-hydrazinecarboxamide as a superior starting point for structure–activity relationship (SAR) studies targeting the RNR M1 subunit [1]. Researchers can use this compound as a reference inhibitor at low micromolar concentrations (IC₅₀ ≈ 21.8 µM), enabling cleaner dose–response curves and reduced solvent interference compared to hydroxyurea, which requires near-millimolar concentrations for comparable inhibition. The phenyl substituent provides a vector for further derivatization to explore M1 subunit binding pocket interactions.

Hydrazide-Based HDAC Inhibitor Probe Development

Patent literature establishes that hydrazide-containing compounds function as histone deacetylase (HDAC) inhibitors with class I selectivity and allosteric inhibition mechanisms distinct from classical hydroxamate-based inhibitors [2]. N-Hydroxy-2-phenyl-1-hydrazinecarboxamide contains the core hydrazinecarboxamide motif claimed in these patents, making it a candidate for HDAC inhibitor screening panels. Its procurement as a characterized building block enables rapid hit validation without the need for de novo synthesis of the hydrazide zinc-binding group.

Cell-Based Antiproliferative Assays

With an XLogP3 of 0.6 versus hydroxyurea's −0.9, the target compound is predicted to exhibit improved passive membrane permeability [3]. This physicochemical advantage supports its use in cell-based antiproliferative or cytotoxicity assays where intracellular target engagement (RNR or HDAC) is required. The balanced lipophilicity profile makes it a practical alternative to highly polar RNR inhibitors in cellular models of cancer or proliferative diseases.

Synthetic Intermediate for Phenylhydrazine Bioactives

The compound serves as a stable, commercially available intermediate bearing both a protected hydrazine moiety and an N-hydroxyurea group . Synthetic chemists can utilize it as a building block for constructing more complex hydrazide-, hydrazone-, or N-hydroxyurea-containing libraries without handling free phenylhydrazine or hydroxylamine separately. This reduces synthetic step count and improves safety in medicinal chemistry workflows.

Application
Selection Property
Validation Focus
RNR M1 pathway studies
Reported enzyme inhibition context
Biochemical assay endpoint review
HDAC inhibitor probe development
Hydrazide zinc-binding group review
Class-level HDAC inhibition and isoform selectivity review
Cell-based antiproliferative assays
Computed lipophilicity context
Intracellular target engagement and cytotoxicity endpoint review
Medicinal chemistry library synthesis
Stable, characterized building block
Purity and structural identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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